molecular formula C10H8Cl2F2O3 B1409916 Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate CAS No. 1804516-25-3

Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate

Cat. No.: B1409916
CAS No.: 1804516-25-3
M. Wt: 285.07 g/mol
InChI Key: SSTRKKQPOQEPDU-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H8Cl2F2O3. It is a derivative of benzoic acid, characterized by the presence of ethyl, dichloro, and difluoromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate typically involves the esterification of 2,4-dichloro-5-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chlorine and fluorine can enhance its binding affinity to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Ethyl 2,4-dichlorobenzoate
  • Ethyl 2,4-difluorobenzoate
  • Ethyl 2,4-dichloro-5-methoxybenzoate

Comparison: Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate is unique due to the presence of both chlorine and difluoromethoxy groups, which can significantly alter its chemical and biological properties compared to its analogs. The difluoromethoxy group, in particular, can enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-8(17-10(13)14)7(12)4-6(5)11/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTRKKQPOQEPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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